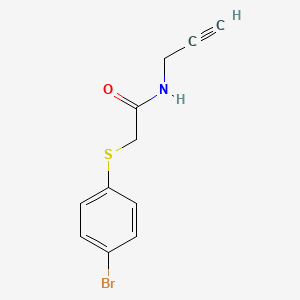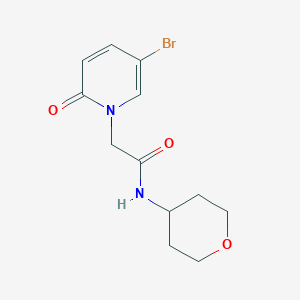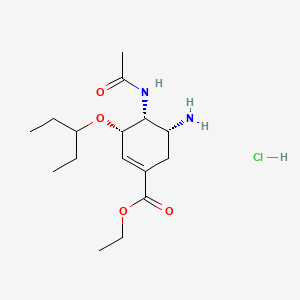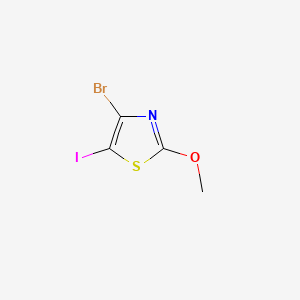
4-Bromo-5-iodo-2-methoxythiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-iodo-2-methoxythiazole is a heterocyclic compound with the molecular formula C4H3BrINOS and a molecular weight of 319.94 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a thiazole ring, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-iodo-2-methoxythiazole typically involves the bromination and iodination of 2-methoxythiazole. The reaction conditions often require the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern on the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-iodo-2-methoxythiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-5-iodo-2-methoxythiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-iodo-2-methoxythiazole involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also influence the compound’s solubility and bioavailability, affecting its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxythiazole: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.
2,4-Disubstituted Thiazoles: These compounds have different substitution patterns on the thiazole ring, leading to variations in their chemical and biological properties.
Uniqueness
4-Bromo-5-iodo-2-methoxythiazole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and functionalization options. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C4H3BrINOS |
|---|---|
Peso molecular |
319.95 g/mol |
Nombre IUPAC |
4-bromo-5-iodo-2-methoxy-1,3-thiazole |
InChI |
InChI=1S/C4H3BrINOS/c1-8-4-7-2(5)3(6)9-4/h1H3 |
Clave InChI |
SIYXCRLOMGEGEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(S1)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


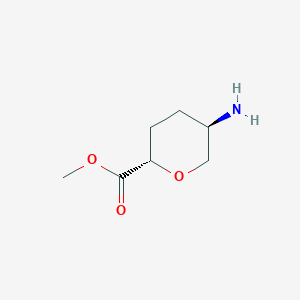

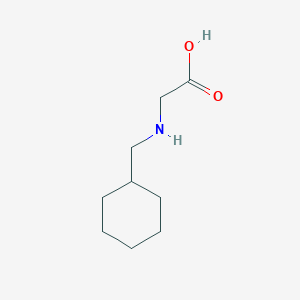

![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)
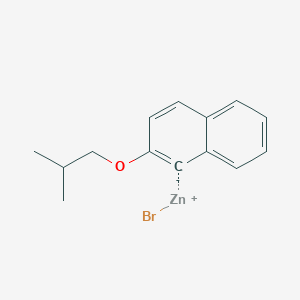
![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)


